REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])C[CH2:10][CH3:11].[C:13]([OH:18])(=[O:17])C(C)C.[CH2:19](Br)C.Cl>C1COCC1>[CH3:19][O:18][C:13](=[O:17])[C:5]([CH3:6])([CH3:7])[CH2:10][CH3:11]
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
To the mixture stirred at -20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to adjust pH to 2 near 0° C
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate (50 ml×2)
|
Type
|
WASH
|
Details
|
The ethyl acetate layers were washed with water (20 ml×1) and with brine (20 ml×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether (30 ml)
|
Type
|
ADDITION
|
Details
|
an excess of an ethereal solution of diazomethane was added
|
Type
|
DISTILLATION
|
Details
|
Distillation under an atmospheric pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.046 mol | |
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 80.2% | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])C[CH2:10][CH3:11].[C:13]([OH:18])(=[O:17])C(C)C.[CH2:19](Br)C.Cl>C1COCC1>[CH3:19][O:18][C:13](=[O:17])[C:5]([CH3:6])([CH3:7])[CH2:10][CH3:11]
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
To the mixture stirred at -20° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to adjust pH to 2 near 0° C
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate (50 ml×2)
|
Type
|
WASH
|
Details
|
The ethyl acetate layers were washed with water (20 ml×1) and with brine (20 ml×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ether (30 ml)
|
Type
|
ADDITION
|
Details
|
an excess of an ethereal solution of diazomethane was added
|
Type
|
DISTILLATION
|
Details
|
Distillation under an atmospheric pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.046 mol | |
AMOUNT: MASS | 5.3 g | |
YIELD: PERCENTYIELD | 80.2% | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |